N-(4-fluorobenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride
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Description
N-(4-fluorobenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H25ClFN5O2 and its molecular weight is 409.89. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, including those similar in structure to the specified compound, have been utilized in synthesizing coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrating the potential of such compounds in developing therapeutic agents with antioxidant properties. The study by Chkirate et al. (2019) details the synthesis, characterization, and antioxidant evaluation of these complexes, highlighting their promising applications in medicinal chemistry (Chkirate et al., 2019).
Anti-inflammatory Activity
Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide indicates significant anti-inflammatory activity. Sunder and Maleraju (2013) synthesized eight derivatives of a closely related compound, assessing their anti-inflammatory effects. Among these, several showed notable activity, suggesting the therapeutic potential of such compounds in treating inflammation (Sunder & Maleraju, 2013).
Anticancer Activity
Compounds incorporating fluoro substituted benzo[b]pyran structures, akin to the query compound, have been tested for their anti-lung cancer activities. Hammam et al. (2005) synthesized derivatives that exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting the compound's utility in developing anticancer agents (Hammam et al., 2005).
DPPH Scavenging, Analgesic, and Anti-inflammatory Agent
A study by Nayak et al. (2014) on 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide highlighted its significant DPPH radical scavenging activity along with analgesic and anti-inflammatory effects. This indicates the compound's potential in developing therapeutic agents with multiple beneficial properties (Nayak et al., 2014).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2.ClH/c1-14-11-17(19(27)24-9-7-23(2)8-10-24)22-25(14)13-18(26)21-12-15-3-5-16(20)6-4-15;/h3-6,11H,7-10,12-13H2,1-2H3,(H,21,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVCGSQSMBAEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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